3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid
CAS No.:
Cat. No.: VC20173375
Molecular Formula: C12H10BrNO3
Molecular Weight: 296.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10BrNO3 |
|---|---|
| Molecular Weight | 296.12 g/mol |
| IUPAC Name | 3-(3-bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H10BrNO3/c1-2-9-10(12(15)16)11(14-17-9)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H,15,16) |
| Standard InChI Key | JFWQQTZMKSNONO-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C(=NO1)C2=CC(=CC=C2)Br)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-(3-bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid, reflects its three primary components:
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A 3-bromophenyl group at position 3 of the isoxazole ring.
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An ethyl substituent at position 5.
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A carboxylic acid moiety at position 4.
The SMILES string CCC1=C(C(=NO1)C2=CC(=CC=C2)Br)C(=O)O and InChIKey JFWQQTZMKSNONO-UHFFFAOYSA-N provide precise representations of its connectivity and stereochemistry.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀BrNO₃ |
| Molecular Weight | 296.12 g/mol |
| IUPAC Name | 3-(3-bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid |
| SMILES | CCC1=C(C(=NO1)C2=CC(=CC=C2)Br)C(=O)O |
| InChIKey | JFWQQTZMKSNONO-UHFFFAOYSA-N |
| PubChem CID | 64158060 |
Physicochemical Characteristics
The compound’s logP (XLogP3-AA) is estimated at 2.6, indicating moderate lipophilicity, while its hydrogen bond donor/acceptor counts (1 and 4, respectively) suggest solubility in polar solvents . The rotatable bond count of 2 implies conformational flexibility, which may influence its binding to biological targets.
Synthesis and Derivatives
Synthetic Routes
Isoxazole derivatives are commonly synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For 3-(3-bromophenyl)-5-ethylisoxazole-4-carboxylic acid, a plausible pathway involves:
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Bromophenyl alkyne preparation: Reacting 3-bromophenylacetylene with ethyl propiolate.
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Nitrile oxide generation: In situ oxidation of hydroxamic acids or nitro compounds.
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Cycloaddition: Combining the alkyne and nitrile oxide under thermal or catalytic conditions to form the isoxazole core .
A modified approach using continuous flow reactors has been reported to enhance yield and purity in similar syntheses.
Bromination Strategies
Biological Activities and Mechanisms
Table 2: Comparative Bioactivity of Isoxazole Derivatives
Antibacterial and Antitubercular Activity
Although direct data for this compound is lacking, structurally related thiazolo-triazine derivatives exhibit broad-spectrum antibacterial activity (MIC = 50 μg/mL against Mycobacterium smegmatis) and inhibit leucyl-tRNA synthetase . The ethyl substituent in 3-(3-bromophenyl)-5-ethylisoxazole-4-carboxylic acid may similarly enhance membrane permeability in Gram-negative bacteria .
Research Gaps and Future Directions
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Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.
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Target Validation: High-throughput screening against kinase libraries or inflammatory markers (e.g., TNF-α, IL-6) is needed.
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Derivatization: Esterification of the carboxylic acid group (e.g., ethyl ester prodrugs) could improve bioavailability .
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